molecular formula C13H10F3N3O B1463038 9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one CAS No. 1255779-28-2

9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one

Cat. No.: B1463038
CAS No.: 1255779-28-2
M. Wt: 281.23 g/mol
InChI Key: UGFUWXFJHKPVEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a trifluoromethyl group and a diazepine ring fused to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of a quinoline derivative with a suitable diazepine precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and can lead to higher yields and reduced production times .

Chemical Reactions Analysis

Types of Reactions

9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Chemistry

In chemistry, 9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies .

Biology

In biological research, this compound has been studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research .

Medicine

In medicine, derivatives of this compound have shown promise as therapeutic agents.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in various applications .

Mechanism of Action

The mechanism of action of 9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one involves its interaction with specific molecular targets in biological systems. These targets can include enzymes, receptors, and other proteins that play key roles in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one include other quinoline derivatives such as:

  • 4-hydroxyquinoline

Properties

CAS No.

1255779-28-2

Molecular Formula

C13H10F3N3O

Molecular Weight

281.23 g/mol

IUPAC Name

9-(trifluoromethyl)-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one

InChI

InChI=1S/C13H10F3N3O/c14-13(15,16)7-1-2-8-10(5-7)19-6-9-11(8)17-3-4-18-12(9)20/h1-2,5-6,17H,3-4H2,(H,18,20)

InChI Key

UGFUWXFJHKPVEK-UHFFFAOYSA-N

SMILES

C1CNC(=O)C2=CN=C3C=C(C=CC3=C2N1)C(F)(F)F

Canonical SMILES

C1CNC(=O)C2=CN=C3C=C(C=CC3=C2N1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.